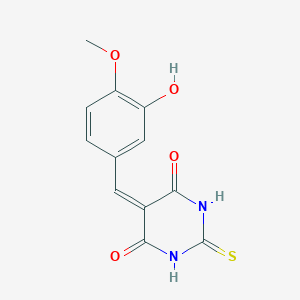

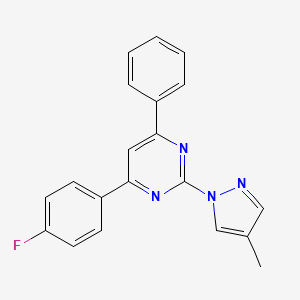

![molecular formula C21H21N3O2 B5668412 3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]isoquinolines generally involves cascade reactions, such as imination/intramolecular decarboxylative coupling. For instance, Pandey et al. (2013) described a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines using a cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes (Pandey, G., Bhowmik, S., & Batra, S., 2013). Another versatile synthesis approach involves the reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes, leading to pyrazolo[3,4-c]isoquinoline derivatives through a process similar to the Pictet-Spengler condensation (Bogza, S. L., et al., 2005).

Molecular Structure Analysis

The molecular structure of these compounds often involves complex ring systems, where the pyrazolo[3,4-c]isoquinoline core is elaborated through various functional groups. X-ray diffraction analysis has been used to confirm the structures of synthesized compounds, proving the formation of the desired heterocyclic frameworks (Dyachenko, V. D., & Sukach, S. M., 2012).

Chemical Reactions and Properties

The chemical reactions involving pyrazolo[3,4-c]isoquinolines can vary significantly depending on the substituents and reaction conditions. For example, the reaction pathways and the product structure can be markedly influenced by the type of aldehyde used in the synthesis process. The heterocycle's impact on reaction pathways has been extensively studied, revealing diverse outcomes based on structural variations (Bogza, S. L., et al., 2005).

Physical Properties Analysis

The physical properties, such as fluorescence, of pyrazolo[3,4-c]isoquinoline derivatives have been explored. Galunov et al. (2003) investigated the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, highlighting their bright fluorescence in solution and solid state, suggesting potential applications in fluorescent markers for biomedical applications (Galunov, N., et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity under Vilsmeier-Haack conditions or with different catalysts, are crucial for understanding the versatility of pyrazolo[3,4-c]isoquinoline derivatives in synthetic chemistry. Studies have shown varied reactivities and products depending on the specific substituents and conditions applied, offering insights into the compound's chemical behavior (Lyubenko, O. N., et al., 2003).

Propriétés

IUPAC Name |

3-benzyl-7,8-dimethoxy-1,5-dimethylpyrazolo[3,4-c]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-13-16-10-18(25-3)19(26-4)11-17(16)20-14(2)23-24(21(20)22-13)12-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYLRMYDDBHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2CC3=CC=CC=C3)C)C4=CC(=C(C=C14)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

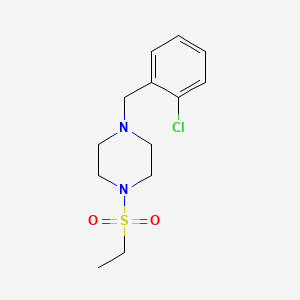

![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)

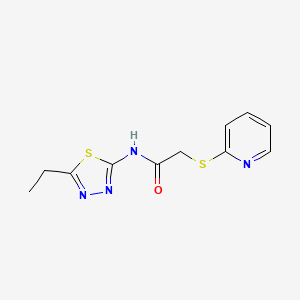

![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)

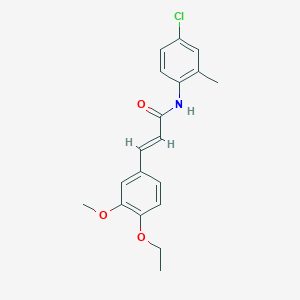

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5668350.png)

![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)

![diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)

![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

![1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)

![N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5668430.png)